Celivarone - 401925-43-7

Celivarone

Catalog Number: EVT-263561
CAS Number: 401925-43-7
Molecular Formula: C34H47NO4
Molecular Weight: 533.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Celivarone is under investigation in clinical trial NCT00233441 (Placebo Controlled Double-blind Dose Ranging Study of the Efficacy and Safety of SSR149744C 50, 100, 200 or 300 Mg OD With Amiodarone as Calibrator for the Maintenance of Sinus Rhythm in Patients With Recent Atrial Fibrillation/flutter).
Source and Classification

Celivarone is classified as an antiarrhythmic drug. Its chemical structure and classification place it within the broader category of benzofuran derivatives, which are known for various pharmacological activities. The compound's development is part of ongoing research in the field of cardiovascular pharmacotherapy, particularly focusing on safer alternatives to existing antiarrhythmics that may carry significant side effects.

Synthesis Analysis

The synthesis of celivarone involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the use of carbonylation reactions, particularly those involving carbon monoxide.

Molecular Structure Analysis

Celivarone's molecular structure is characterized by a benzofuran core, which contributes to its pharmacological properties.

  • Molecular Formula: C₁₈H₁₈N₂O₂
  • Molecular Weight: Approximately 290.35 g/mol
  • Structure Features: The compound features a benzofuran ring system fused with a nitrogen-containing moiety, influencing its interaction with biological targets.

Structural Data

X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the precise three-dimensional arrangement of atoms in celivarone, providing insights into its reactivity and binding characteristics.

Chemical Reactions Analysis

Celivarone undergoes various chemical reactions that are essential for its pharmacological activity and synthesis:

  1. Carbonylation Reactions: These reactions are pivotal in the synthesis of celivarone, allowing for the introduction of functional groups that enhance its biological activity.
  2. Metabolic Reactions: In vivo studies have shown that celivarone may undergo metabolic transformations similar to those observed with other antiarrhythmics, impacting its efficacy and safety profile .
Mechanism of Action

Celivarone exerts its antiarrhythmic effects through multiple mechanisms:

  • Ion Channel Modulation: It primarily acts on cardiac ion channels, including sodium and potassium channels, which are crucial for maintaining normal cardiac rhythm.
  • Receptor Interaction: Celivarone may also interact with adrenergic receptors, contributing to its ability to stabilize cardiac electrical activity.

Relevant Data

Clinical trials have indicated that while celivarone shows potential in reducing symptomatic recurrences of atrial fibrillation at lower doses, it does not significantly improve sinus rhythm maintenance compared to placebo .

Physical and Chemical Properties Analysis

The physical and chemical properties of celivarone play a critical role in its pharmacological application:

  • Solubility: Celivarone exhibits moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Celivarone's primary application lies within cardiology as an antiarrhythmic agent:

  1. Clinical Trials: It has been evaluated in clinical trials for its efficacy in maintaining sinus rhythm and converting atrial fibrillation/atrial flutter .
  2. Potential Benefits: Compared to traditional agents like amiodarone, celivarone aims to provide similar efficacy with a potentially improved safety profile due to its noniodinated structure .

Future Directions

Ongoing research may focus on optimizing celivarone's formulation and delivery methods to enhance therapeutic outcomes while minimizing adverse effects associated with existing antiarrhythmic therapies.

Molecular Mechanisms of Antiarrhythmic Action

Ion Channel Modulation: Multifactorial Blockade of Na⁺, Ca²⁺, and K⁺ Currents

Celivarone (SSR149744C) exhibits a multichannel blocking profile that distinguishes it as a comprehensive antiarrhythmic agent. Its electrophysiological actions encompass dose-dependent inhibition of cardiac sodium (Na⁺), L-type calcium (Ca²⁺), and multiple potassium (K⁺) channels, including the rapid (I~Kr~) and slow (I~Ks~) delayed rectifier currents, the acetylcholine-activated current (I~KACh~), and the ultrarapid delayed rectifier (I~Kur~) [1] [10]. This broad-spectrum ion channel blockade translates into significant electrophysiological effects:

  • Na⁺ Channel Blockade: Celivarone suppresses peak I~Na~, reducing maximum depolarization velocity (V~max~) without altering resting membrane potential. This action stabilizes excitability and slows conduction velocity, particularly in rapidly firing tissues like fibrillating atria [1] [6].
  • Ca²⁺ Channel Inhibition: By blocking L-type Ca²⁺ channels, celivarone prolongs the PQ interval on electrocardiograms and reduces cellular shortening, diminishing calcium overload—a key trigger for arrhythmogenesis [1].
  • K⁺ Channel Antagonism: Simultaneous blockade of multiple K⁺ currents (I~Kr~, I~Ks~, I~KACh~, I~Kur~) prolongs action potential duration (APD) and effective refractory period (ERP), preventing re-entrant wave propagation [1] [10].

Table 1: Ion Channel Effects of Celivarone

Ion CurrentChannel TypeFunctional ConsequenceArrhythmia Relevance
I~Na~Voltage-gated Na⁺Reduced conduction velocityTerminates re-entry circuits
I~Ca,L~L-type Ca²⁺Reduced contractility, prolonged AV conductionSuppresses triggered activity
I~Kr~ / I~Ks~Delayed rectifier K⁺Prolonged repolarization (APD/ERP)Prevents atrial/ventricular re-entry
I~KACh~Acetylcholine-gated K⁺Inhibits vagally-mediated AFSuppresses AF in high vagal tone
I~Kur~Ultrarapid delayed rectifier K⁺Atrial-specific APD prolongationAtrial-selective anti-AF effect

This concerted action across multiple ion channels enables celivarone to effectively suppress diverse arrhythmia mechanisms, including re-entry, automaticity, and triggered activity [1] [10]. Its multifactorial mechanism resembles a pharmacological combination of Class I (Na⁺ block), Class II (β-blockade), Class III (K⁺ block), and Class IV (Ca²⁺ block) agents within a single molecule [1].

Atrial Selectivity: Differential Effects on Atrial vs. Ventricular Ion Channels

Celivarone demonstrates preferential antiarrhythmic actions in atrial tissue, attributed to electrophysiological heterogeneities between atrial and ventricular cardiomyocytes [1] [6]:

  • Resting Membrane Potential: Atrial myocytes maintain a less negative resting potential (-70 to -80 mV) compared to ventricular cells (-85 to -95 mV). This depolarized state increases the proportion of inactivated Na⁺ channels at baseline, rendering atrial tissue more sensitive to Na⁺ channel blockers like celivarone [6].
  • Higher Excitation Frequencies: During atrial fibrillation (400–600 bpm), rapid firing promotes greater frequency-dependent Na⁺ channel blockade, amplifying celivarone's effects in atria versus ventricles [1] [6].
  • Atrial-Specific K⁺ Currents: Celivarone potently inhibits I~Kur~ and constitutively active I~KACh~—currents predominantly expressed in human atria. I~Kur~ is carried by Kv1.5 channels, whose mRNA and protein are negligible in ventricles, providing a molecular basis for atrial selectivity [6] [10].

Table 2: Basis for Celivarone's Atrial Selectivity

Electrophysiological PropertyAtrial MyocytesVentricular MyocytesConsequence for Celivarone
Resting membrane potential-70 to -80 mV-85 to -95 mVEnhanced Na⁺ channel block in atria
Dominant repolarizing currentsI~Kur~, I~KACh~I~Kr~, I~Ks~, I~K1~Targeted atrial current block
Action potential duration (APD)ShorterLongerGreater % APD prolongation in atria
Conduction velocitySlowerFasterEnhanced conduction slowing in atria

This atrial selectivity enables celivarone to suppress atrial fibrillation and flutter while minimizing the risk of ventricular proarrhythmia—a significant advantage over non-selective antiarrhythmics [1] [6]. Experimental models confirm its efficacy against hypokalemic, stretch-induced, and ischemic atrial arrhythmias with preserved ventricular function [1] [10].

β-Adrenergic Receptor Inhibition and Anti-Angiotensin II Activity

Beyond direct ion channel effects, celivarone modulates neurohormonal pathways implicated in arrhythmogenesis:

  • β-Adrenergic Antagonism: Celivarone non-competitively inhibits β~1~-adrenergic receptors, reducing catecholamine-induced cAMP production and calcium overload. This sympatholytic action suppresses triggered activity from delayed afterdepolarizations (DADs) and counters exercise-induced arrhythmias [1] [10].
  • Anti-Angiotensin II Effects: In experimental models, celivarone inhibits angiotensin II- and phenylephrine-induced hypertension despite lacking direct affinity for angiotensin receptors. This suggests interference with downstream signaling cascades involving protein kinase C (PKC) or calcium mobilization—pathways implicated in structural remodeling and atrial fibrillation promotion [1] [6].

The combined ion channel and neurohormonal modulation positions celivarone uniquely for managing atrial fibrillation in hypertensive patients, where sympathetic activation and renin-angiotensin system overactivity coexist [1] [6]. Its ability to attenuate hypertension-related arrhythmogenic substrates could provide dual cardioprotection, though clinical validation is ongoing [1].

Comparative Analysis with Amiodarone and Dronedarone Structural Analogues

As a non-iodinated benzofuran derivative, celivarone shares structural homology with amiodarone and dronedarone but exhibits distinct pharmacological and pharmacokinetic properties [1] [8] [9]:

  • Structural Modifications: Celivarone lacks the iodine moieties responsible for amiodarone's thyroid toxicity. Compared to dronedarone, its side chain modifications reduce lipophilicity, shortening elimination half-life and limiting tissue accumulation [1] [9].
  • Efficacy Profile: Celivarone demonstrates broader ion channel blockade than dronedarone, which primarily blocks I~Na~, I~Kr~, and I~Ca,L~. In experimental models, celivarone effectively terminates atrial fibrillation and prevents ventricular fibrillation, whereas dronedarone shows weaker efficacy in permanent AF [1] [8]. Clinical studies indicate amiodarone remains superior for maintaining sinus rhythm (OR: 0.49, 95% CI: 0.37–0.63 vs. dronedarone), though with higher toxicity [8].
  • Pharmacokinetic Advantages: The absence of iodine eliminates amiodarone-like thyroid dysfunction risk. Celivarone's lower lipophilicity (logP 6.1 vs. amiodarone's 7.4) reduces tissue accumulation, potentially minimizing pulmonary/liver toxicity. Its shorter half-life (24–30 hours) enables rapid dose adjustment—unlike amiodarone's month-long elimination [1] [9].

Table 3: Celivarone vs. Structural Analogues

PropertyCelivaroneAmiodaroneDronedarone
Chemical StructureNon-iodinated benzofuranIodinated benzofuranNon-iodinated benzofuran
Major Ion TargetsI~Na~, I~Ca~, I~Kr~, I~Ks~, I~Kur~, I~KACh~I~Na~, I~Ca~, I~Kr~, I~Ks~, I~K1~I~Na~, I~Ca~, I~Kr~
β-BlockadeYes (β~1~)Yes (non-selective)Weak
Half-life (hours)19–30240–1,20019
Oral Bioavailability>50%30–50%15%
Atrial SelectivityHighLowModerate
Ventricular Fibrillation EfficacyYes (ischemic models)YesNo (contraindicated)
Thyroid Toxicity RiskNoneHigh (15–20%)None

Clinical trial data for celivarone remains limited compared to its analogues. While dronedarone reduced AF recurrence but increased cardiovascular hospitalizations versus amiodarone (risk difference 4.3%, p=0.02) [2], celivarone's phase II studies demonstrated promising conversion rates in persistent AF [1]. Its enhanced atrial selectivity and balanced multichannel blockade position it as a potential successor to amiodarone for patients requiring potent rhythm control without organ toxicity—particularly in structurally normal hearts or early-stage atrial cardiomyopathy [1] [6] [10].

Properties

CAS Number

401925-43-7

Product Name

Celivarone

IUPAC Name

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate

Molecular Formula

C34H47NO4

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3

InChI Key

ZCENNVQCOZQSGH-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC

Solubility

Soluble in DMSO

Synonyms

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.